N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzyl group, a methylamino group, a but-2-yn-1-yl chain, and a phenylthio group, making it a subject of interest for researchers exploring new chemical reactions and biological activities.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-23(18-19-10-4-2-5-11-19)16-9-8-15-22-21(24)14-17-25-20-12-6-3-7-13-20/h2-7,10-13H,14-18H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENHZLQVNAWZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)CCSC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the But-2-yn-1-yl Intermediate: This step involves the alkylation of a suitable alkyne precursor with a benzyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Amination: The intermediate is then reacted with methylamine to introduce the methylamino group.
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol (e.g., thiophenol) reacts with an appropriate electrophilic intermediate.
Amidation: Finally, the propanamide moiety is formed through an amidation reaction, typically using an acid chloride or anhydride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN₃) or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.
Substitution: NaN₃, thiols, often in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Azides, thioethers.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide can serve as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be explored for potential pharmacological properties, such as enzyme inhibition or receptor binding, which are crucial in drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability or specific reactivity.
Mechanism of Action
The mechanism by which N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)acetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)butanamide
Uniqueness
Compared to similar compounds, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide stands out due to its specific combination of functional groups, which can lead to unique reactivity and potential biological activity. The presence of both a phenylthio group and a but-2-yn-1-yl chain provides a distinct chemical environment that can be exploited in various synthetic and biological applications.
Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzyl Group : Enhances lipophilicity and may influence receptor binding.
- Methylamino Group : Potentially involved in enzyme interactions.
- But-2-yn-1-yl Chain : Provides a reactive alkyne functionality.
- Phenylthio Group : May contribute to biological activity through sulfur interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Effects : Many thioether-containing compounds have shown antibacterial properties.
- Enzyme Inhibition : The presence of the amide and amine groups suggests potential for enzyme interaction and inhibition.
The biological effects of this compound may occur through various mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluating compounds with similar thioether structures demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may exhibit comparable effects .
- Enzyme Interaction Studies :
- In Vitro Studies :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
